(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride
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Overview
Description
Molecular Structure Analysis
The structure of a molecule determines its properties and reactivity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the structure of a molecule .Chemical Reactions Analysis
Chemical reactions involve the transformation of one or more substances into new substances. The analysis of these reactions often involves studying the reaction mechanism, which describes the step-by-step sequence of events that lead to the final product .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on structurally related pyridine derivatives, including compounds synthesized from substituted benzothiazoles and pyridine carboxylic acids, has shown variable and modest antimicrobial activity against bacteria and fungi. Such compounds are prepared through reactions involving acid chlorides and piperazine derivatives, suggesting that (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride might also have potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Antiproliferative and Structural Analysis
A novel compound with a similar structure, prepared from piperidinyl benzo[d]isoxazole, was evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and its crystalline form was analyzed, indicating potential applications in antiproliferative research and the design of new bioactive heterocycles (Benaka Prasad et al., 2018).
Antitumor Activity
The synthesis of nitroimidazole derivatives, including compounds structurally related to the queried chemical, has been explored for anti-HIV activity. These compounds are designed as potential non-nucleoside reverse transcriptase inhibitors, indicating a research interest in utilizing similar compounds for antitumor and antiviral applications (Al-Masoudi et al., 2007).
Design and Cytotoxic Evaluation
Piperazinone derivatives, developed through bioisosteric substitution and structural rearrangement based on known FTase inhibitors, have been evaluated for cytotoxic activities against cancer cell lines. This research suggests the potential of structurally similar compounds for developing new cytotoxic agents (Ghasemi, Sharifi, & Mojarrad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-3-17-5-4-15-14(17)19-8-6-18(7-9-19)13(20)12-10-11(2)21-16-12;/h4-5,10H,3,6-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAYXEHRRNXQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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